Lipophilicity & Ionization Profile Differentiation
The calculated lipophilicity (LogP) of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is predicted to be substantially higher than that of unsubstituted azetidin-3-ol, consistent with the lipophilic contribution of the 4-trifluoromethylphenyl group . While a precise experimental LogP is not available, the structural difference compared to 3-(trifluoromethyl)azetidin-3-ol (CAS 848392-24-5), which has a reported LogP of approximately 0.2, suggests a significantly increased LogP value, likely exceeding 2.0, due to the added phenyl ring . Furthermore, the predicted pKa of 13.25 ± 0.20 for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol indicates it will remain predominantly neutral under physiological pH, a property crucial for passive membrane permeability and blood-brain barrier penetration . In contrast, the pKa of unsubstituted azetidin-3-ol is reported to be around 14.8, a difference that can affect the compound's ionization and solubility profile in biological assays .
| Evidence Dimension | Lipophilicity (LogP) and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted LogP >2.0; pKa = 13.25 ± 0.20 |
| Comparator Or Baseline | 3-(Trifluoromethyl)azetidin-3-ol (LogP ~0.2); Azetidin-3-ol (pKa ~14.8) |
| Quantified Difference | LogP: Increase by >1.8 units; pKa: Decrease by ~1.5 units |
| Conditions | Calculated/predicted values from chemical databases and structural analysis; pKa predicted by ACD/Labs software. |
Why This Matters
These quantitative differences in LogP and pKa directly inform lead optimization strategies, guiding selection for achieving desired membrane permeability and avoiding unwanted ionization in physiological compartments.
